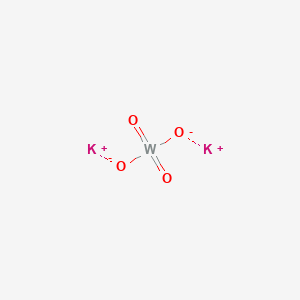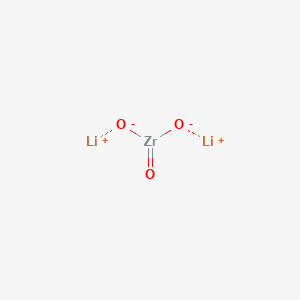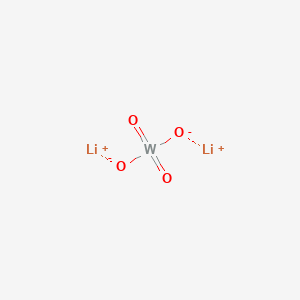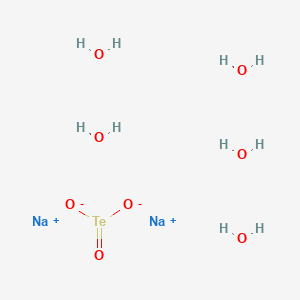
碱式碳酸铅
描述
Basic lead carbonate, also known as hydrocerussite, is a chemical compound of lead that occurs naturally as a mineral . It was once used in cosmetics and lead paint, but has since been banned in most areas due to its toxicity . It is a white amorphous powder that was the primary white pigment for oil paint and ceramic glazes from ancient times until the 20th century .
Molecular Structure Analysis
The molecular formula of Basic lead carbonate is C2H2O8Pb3 . Like all metal carbonates, lead (II) carbonate adopts a dense, highly crosslinked structure consisting of intact CO2− 3 and metal cation sites . As verified by X-ray crystallography, the Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands .
Chemical Reactions Analysis
Lead reacts with air, in the presence of moist and carbon dioxide, forming a passivating layer . The thermal decomposition of basic lead carbonate in static air under atmospheric conditions has been studied . The precipitation process for some metals can lead to the precipitation of complex compounds, e.g. basic copper carbonate or basic lead carbonate .
Physical and Chemical Properties Analysis
Basic lead carbonate is a white solid . It is insoluble in water and ethanol . When freshly cut, surfaces are bluish white but oxidize readily to gray color . The sizes of the nanoplates were found to reach several hundreds of nanometers to micrometers, whereas the plate thickness was only several nanometers .
科学研究应用
表征和稳定性:碱式碳酸铅通常出现在预期产物为氢氧化铅的反应中,这导致文献中出现一些混淆。现在已认识到简单的氢氧化物 Pb(OH)2 在固态中可能不稳定 (Todd & Parry, 1964).
铅污染环境的生物修复:利用微生物诱导碳酸钙沉淀 (MICP) 技术,已实现从受污染环境中完全去除铅 (Pb2+)。这种方法被视为铅修复的环保且可持续的方法 (Mwandira, Nakashima, & Kawasaki, 2017).
电子显微镜:碱式碳酸铅已用于电子显微镜中,以增强生物材料的电子散射特性,尽管它在暴露于空气后会形成不溶性碳酸铅 (Reynolds, 1963).
水处理中的铅去除:在使用碳酸钙 (CaCO3) 去除铅的研究中,发现 CaCO3 可以溶解在系统中,以碳酸铅和碱式碳酸铅的形式沉淀去除 Pb2+ (Hu et al., 2019).
热分解研究:对碱式碳酸铅热分解的研究显示出与普通碳酸铅不同的中间化合物,表明碳酸盐晶体的完美程度有所不同 (Sarig & Kahana, 1976).
文化遗产保护:碱式碳酸铅已在文化遗产的背景下进行研究,特别是在含铅油画中。它的降解导致铅皂,这对这些艺术品的劣化具有重要意义 (Kobayashi et al., 2017).
电池性能改进:研究表明,用富含 CO2 的蒸汽处理铅酸电池栅格,在表面生成碱式碳酸铅,可以增强电极板的强度和整体电池性能 (Qing-yua, 2013).
环境修复:利用微生物诱导沉淀的生物矿化过程有效地固定铅离子,降低铅的毒性和环境影响 (Shan et al., 2021).
作用机制
安全和危害
未来方向
Electrochemical reduction of carbon dioxide holds promise for converting CO2 into valuable products but is hampered by stability issues and wasted carbon . The cathode uses a recycled lead catalyst, sourced from lead–acid battery waste. This catalyst is environmentally sustainable and can be industrially produced on kilogram and even tonne scales .
属性
IUPAC Name |
lead(2+);dicarbonate;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCLUQMCYZBJQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O8Pb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029641 | |
| Record name | Trilead bis(carbonate) dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
7.8e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; Insoluble in water; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead hydroxide carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in acetic acid, Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid | |
| Record name | LEAD HYDROXIDE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.14 g/cu cm | |
| Record name | LEAD HYDROXIDE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White hexagonal crystals, White, amorphous powder | |
CAS No. |
1319-46-6, 1319-47-7, 1344-36-1 | |
| Record name | Lead hydroxide carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocerussite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trilead bis(carbonate) dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilead bis(carbonate) dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1344-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC LEAD CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF96425HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEAD HYDROXIDE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
400 °C, decomposes | |
| Record name | LEAD HYDROXIDE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8021993.png)


![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)





